(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
“3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound that can be purchased from various suppliers .
Molecular Structure Analysis
The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
In ongoing research, several optoelectronic properties of the title molecule are calculated by using the DFT/6–311++G (d,p) method. The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Scientific Research Applications
Organic Synthesis
The compound is a derivative of benzothiazole, which is a crucial scaffold in organic synthesis. It can be used to synthesize various heterocyclic compounds that have significant applications in medicinal chemistry. For instance, benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Material Science
Benzothiazole structures are often used in material science for the development of novel materials with unique properties. They can serve as building blocks for organic semiconductors, which are used in the production of electronic devices like light-emitting diodes (LEDs) and solar cells .
Pharmaceutical Research
Compounds containing the benzothiazole moiety are extensively studied for their therapeutic potential. They are part of the structure of several drugs and are investigated for their pharmacological effects, including their role as kinase inhibitors in cancer treatment .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h5,7-9,11H,1,6,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVAUZDZKCUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide |
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